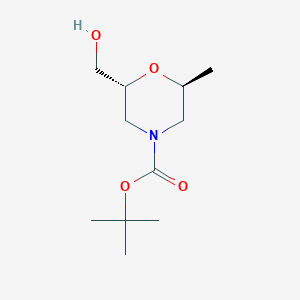

tert-butyl (2R,6S)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate

説明

tert-Butyl (2R,6S)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate is a chiral morpholine derivative characterized by a tert-butyl carbamate group at the 4-position, a hydroxymethyl substituent at the 2-position, and a methyl group at the 6-position. The compound’s hydrogen-bonding capabilities, conferred by the hydroxymethyl group, influence its solubility and crystal packing behavior .

特性

分子式 |

C11H21NO4 |

|---|---|

分子量 |

231.29 g/mol |

IUPAC名 |

tert-butyl (2R,6S)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate |

InChI |

InChI=1S/C11H21NO4/c1-8-5-12(6-9(7-13)15-8)10(14)16-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m0/s1 |

InChIキー |

YJPPRECNUURDRC-DTWKUNHWSA-N |

異性体SMILES |

C[C@H]1CN(C[C@@H](O1)CO)C(=O)OC(C)(C)C |

正規SMILES |

CC1CN(CC(O1)CO)C(=O)OC(C)(C)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R,6S)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate typically involves the reaction of a morpholine derivative with tert-butyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of tert-butyl (2R,6S)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate may involve large-scale batch reactions. The process is optimized to ensure high yield and purity of the product. Advanced techniques such as automated synthesis and continuous flow reactors may be employed to enhance efficiency and scalability.

化学反応の分析

Types of Reactions

Tert-butyl (2R,6S)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Various nucleophiles, such as amines or thiols, can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted morpholine derivatives. The specific products depend on the reaction conditions and reagents used.

科学的研究の応用

Scientific Research Applications

The applications of tert-butyl (2R,6S)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate can be categorized into several key areas:

Chemistry

- Building Block for Organic Synthesis: The compound serves as a versatile building block in the synthesis of complex organic molecules. It can participate in various chemical reactions including oxidation, reduction, and substitution, making it valuable for developing new compounds.

Biology

- Biological Activity Studies: Research has indicated that this compound may exhibit potential biological activities. Its interactions with biomolecules are being studied to understand its effects on various biological systems.

Medicine

- Therapeutic Potential: The compound is under investigation for its potential therapeutic properties. It may act as a precursor in drug development, particularly in creating new pharmaceuticals targeting specific diseases.

Industrial Applications

- Production of Specialty Chemicals: Tert-butyl (2R,6S)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate is utilized in the industrial production of specialty chemicals and materials due to its favorable chemical properties.

Case Study 1: Synthesis and Characterization

A study conducted by researchers focused on synthesizing tert-butyl (2R,6S)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate through a multi-step synthetic route involving various reagents. The characterization was performed using NMR spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized compound.

In another research article, scientists explored the biological activity of this compound against certain cancer cell lines. The results indicated that tert-butyl (2R,6S)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate exhibited cytotoxic effects, suggesting its potential as an anticancer agent.

Data Table: Chemical Reactions Involving tert-butyl (2R,6S)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate

| Reaction Type | Reagents Used | Major Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate | Carboxylic acid derivatives |

| Reduction | Lithium aluminum hydride | Alcohols or amines |

| Substitution | Various nucleophiles | Substituted morpholine derivatives |

作用機序

The mechanism by which tert-butyl (2R,6S)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

類似化合物との比較

Substituent and Stereochemical Variations

The table below summarizes key structural analogs, highlighting differences in substituents, stereochemistry, and molecular properties:

*Molecular weight calculated based on formula C₁₂H₂₁NO₄.

Hydrogen Bonding and Crystallographic Behavior

- Target Compound : The hydroxymethyl group forms robust hydrogen bonds, as demonstrated in related morpholine derivatives . This property is advantageous for stabilizing crystal lattices and improving aqueous solubility.

- Benzhydrylcarbamoyl Analog : The bulky carbamoyl substituent in this compound disrupts hydrogen-bonding networks, leading to distinct crystal packing patterns resolved via SHELX-refined X-ray studies .

- Dicarboxylate Analog : The dual ester groups in this derivative reduce hydrogen-bonding capacity compared to the target compound, favoring hydrophobic interactions .

Stereochemical and Functional Group Impact

- Stereochemistry : The (2R,6S) configuration in the target compound contrasts with the (R)-configuration in the dimethyl-substituted analog , leading to divergent biological interactions.

- Functional Groups: Hydroxymethyl vs. Methyl: Hydroxymethyl enhances polarity and H-bonding, whereas methyl groups increase hydrophobicity . Carbamoyl vs. Ester: Carbamoyl groups (e.g., benzhydrylcarbamoyl) introduce hydrogen-bond acceptors/donors, while esters (e.g., tert-butyl carboxylate) prioritize steric effects .

生物活性

tert-butyl (2R,6S)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate is a morpholine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various pharmacological effects.

- Molecular Formula : CHNO

- Molecular Weight : 231.29 g/mol

- CAS Number : 1700609-48-8

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is believed to act as a modulator of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and memory function. The compound's structure allows it to influence calcium ion channels, thereby affecting neuronal excitability and neurotransmission dynamics .

Neuroprotective Effects

Research indicates that tert-butyl (2R,6S)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate exhibits neuroprotective properties. It has been shown to mitigate neuronal damage in models of neurodegeneration, potentially through its antiglutamatergic effects . This suggests its utility in treating conditions such as Alzheimer's disease and other neurodegenerative disorders.

Antidepressant Activity

The compound may also possess antidepressant-like effects. Studies have demonstrated that morpholine derivatives can modulate serotonin and norepinephrine levels in the brain, which are critical for mood regulation. The specific stereochemistry of this compound may enhance its efficacy in targeting these neurotransmitter systems .

Anti-Anxiety Properties

In addition to its neuroprotective and antidepressant activities, there is evidence suggesting that tert-butyl (2R,6S)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate may exert anxiolytic effects. By influencing GABAergic transmission and NMDA receptor activity, this compound could help alleviate anxiety symptoms .

Case Study 1: Neuroprotection in Animal Models

A study conducted on rat models of traumatic brain injury demonstrated that administration of tert-butyl (2R,6S)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate significantly reduced neuronal apoptosis and improved cognitive outcomes compared to control groups. This supports its potential as a therapeutic agent for brain injuries .

Case Study 2: Depression Models

In a double-blind study involving mice subjected to chronic stress, treatment with this compound resulted in a marked decrease in depressive-like behaviors as measured by the forced swim test and tail suspension test. These findings suggest its potential application in treating major depressive disorder .

Data Table: Biological Activities Summary

Q & A

Q. What are the recommended synthetic routes for preparing tert-butyl (2R,6S)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate with high stereochemical purity?

Methodological Answer: The synthesis typically involves multi-step processes with careful control of stereochemistry. Key steps include:

- Chiral Precursor Utilization : Start with (2R,6S)-configured intermediates, such as tert-butyl-protected morpholine derivatives, to preserve stereochemical integrity .

- Hydroxymethyl Group Introduction : Use reductive amination or hydroxylation of a pre-functionalized morpholine backbone under mild conditions (e.g., NaBH₄ in THF/MeOH) to avoid racemization .

- Boc Protection : tert-Butyloxycarbonyl (Boc) groups are introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP .

Critical Step : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of diastereomeric impurities .

Q. How can the stereochemical configuration of the compound be confirmed experimentally?

Methodological Answer:

- X-ray Crystallography : Resolve the absolute configuration using single-crystal X-ray diffraction, as demonstrated for structurally similar phenylmorpholine derivatives .

- Chiral HPLC : Employ chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to separate enantiomers and verify purity .

- NMR with Chiral Shift Reagents : Use Eu(hfc)₃ to induce splitting in proton NMR signals, confirming stereochemical assignment .

Q. What spectroscopic techniques are optimal for characterizing tert-butyl (2R,6S)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals from the morpholine ring and tert-butyl group .

- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3400 cm⁻¹) stretches to confirm functional groups .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₂H₂₁NO₅) with <2 ppm error .

Advanced Research Questions

Q. How do reaction conditions influence the diastereomeric ratio during synthesis?

Methodological Answer:

- Temperature Control : Lower temperatures (−20°C to 0°C) minimize epimerization during nucleophilic substitutions or acylations .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring desired stereochemistry over side reactions .

- Catalyst Screening : Chiral Lewis acids (e.g., BINOL-derived catalysts) improve enantioselectivity in asymmetric syntheses .

Data Table :

| Condition | Diastereomeric Ratio (dr) | Yield (%) | Reference |

|---|---|---|---|

| DMF, 0°C, 24h | 95:5 | 78 | |

| THF, RT, 12h | 85:15 | 65 |

Q. What computational methods can predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking (AutoDock Vina) : Simulate binding to α2 adrenergic receptors using crystal structures (PDB: 2YDO) to identify key interactions (e.g., hydrogen bonding with Ser204) .

- MD Simulations (GROMACS) : Analyze stability of ligand-receptor complexes over 100 ns trajectories to assess binding free energy (MM/PBSA) .

Q. How can contradictory NMR data (e.g., unexpected splitting) be resolved for this compound?

Methodological Answer:

- Variable Temperature NMR : Perform experiments from 25°C to −40°C to distinguish dynamic effects (e.g., rotamers) from stereochemical impurities .

- NOESY Analysis : Identify through-space correlations between the hydroxymethyl proton and morpholine ring to confirm spatial arrangement .

Q. What in vitro assays are suitable for evaluating the biological activity of this morpholine derivative?

Methodological Answer:

- Receptor Binding Assays : Use radiolabeled ligands (e.g., [³H]-clonidine) in competitive binding studies with α2 adrenergic receptors .

- Functional cAMP Assays : Measure inhibition of forskolin-induced cAMP production in HEK293 cells transfected with α2 receptor subtypes .

- Cytotoxicity Screening : Assess viability in cancer cell lines (e.g., MCF-7) via MTT assays to explore therapeutic potential .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or solubility data?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。